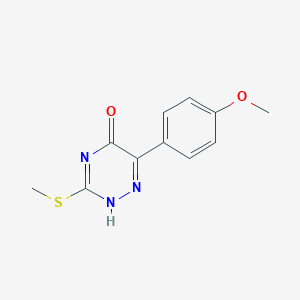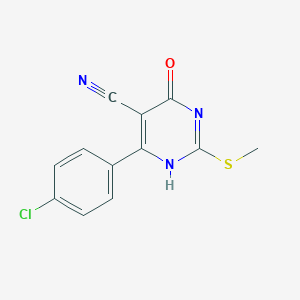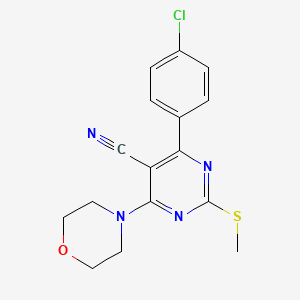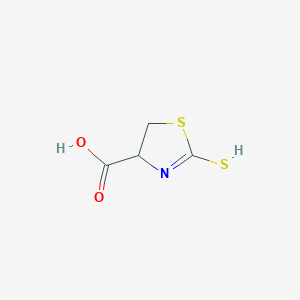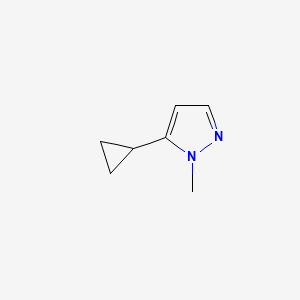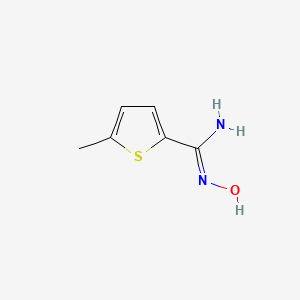
N'-hydroxy-5-methylthiophene-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-hydroxy-5-methylthiophene-2-carboximidamide is a chemical compound with the molecular formula C6H8N2OS It is characterized by a thiophene ring substituted with a methyl group and a carboximidamide group, which is further modified by an N’-hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-methylthiophene-2-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding carboximidamide through reaction with an appropriate amine, such as hydroxylamine, under dehydrating conditions.
Hydroxylation: The resulting carboximidamide is then hydroxylated to introduce the N’-hydroxy group, often using hydroxylamine or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of N’-hydroxy-5-methylthiophene-2-carboximidamide may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
N’-hydroxy-5-methylthiophene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the N’-hydroxy group to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-5-methylthiophene-2-carboxamide, while reduction could produce 5-methylthiophene-2-carboximidamide.
科学研究应用
N’-hydroxy-5-methylthiophene-2-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N’-hydroxy-5-methylthiophene-2-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The N’-hydroxy group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
5-Methylthiophene-2-carboximidamide: Lacks the N’-hydroxy group, resulting in different reactivity and biological properties.
N’-hydroxythiophene-2-carboximidamide: Similar structure but without the methyl group, affecting its steric and electronic characteristics.
N’-hydroxy-5-ethylthiophene-2-carboximidamide: An ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
Uniqueness
N’-hydroxy-5-methylthiophene-2-carboximidamide is unique due to the presence of both the N’-hydroxy group and the methyl-substituted thiophene ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
372106-90-6 |
|---|---|
分子式 |
C6H8N2OS |
分子量 |
156.21 g/mol |
IUPAC 名称 |
N'-hydroxy-5-methylthiophene-2-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
InChI 键 |
DTDGFBGUTVYRSL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C(=NO)N |
手性 SMILES |
CC1=CC=C(S1)/C(=N/O)/N |
规范 SMILES |
CC1=CC=C(S1)C(=NO)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetate](/img/structure/B7810599.png)
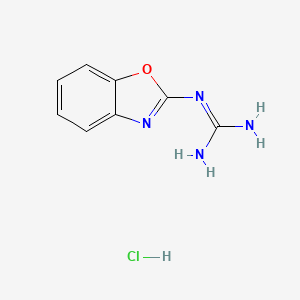
![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B7810615.png)
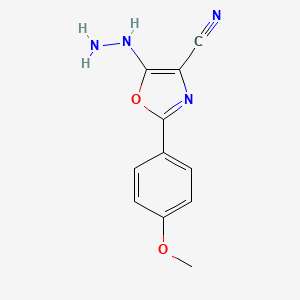
![2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2,5-dimethoxyanilino]-1-phenylethanone;hydrobromide](/img/structure/B7810620.png)

![METHYL 2-({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B7810641.png)
![2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B7810649.png)
acetate](/img/structure/B7810652.png)
